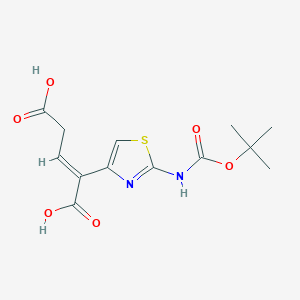

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" and its derivatives involves multiple steps, including acidylation, protection, and stereocontrolled reactions. A key intermediate, 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, was synthesized with an overall yield of 90.2% by acidylation of the target compound with methanesulphonyl chloride, followed by combination with hydroxymethyl-7-amino-cephalosporanic acid, as confirmed by 1H NMR, MS, and IR techniques (Pan Fu-you, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" has been elucidated through various analytical methods. Techniques such as 1H NMR, MS, IR, and X-ray diffraction have been pivotal in confirming the structure of synthesized compounds. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized by 1H NMR, MS, IR techniques, and confirmed by X-ray diffraction, demonstrating both inter and intramolecular hydrogen bonds (B. Dinesh et al., 2010).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivity, including the ability to undergo acylation, cyclization, and stereocontrolled reactions, leading to various derivatives with potential pharmacological applications. The stereocontrolled synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate showcases the compound's versatility in creating stereochemically complex structures (Jiao-Jiao Zhai et al., 2013).

Physical Properties Analysis

The physical properties of "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical formulations. The crystal structure of related compounds, such as S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, reveals significant insights into the compound's solid-state properties, including the arrangement of molecules in the crystal lattice and the presence of intermolecular hydrogen bonding (B. Dinesh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are central to understanding the compound's applications. The synthesis and characterization of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its antibacterial activities highlight the compound's functional versatility and potential as a precursor in synthesizing bioactive molecules (Zhong-Cheng Song et al., 2015).

科学的研究の応用

Synthesis and Chemical Applications

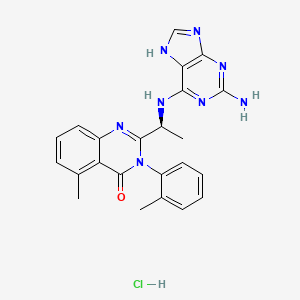

Stereoselective Synthesis

A study by Zhai et al. (2013) outlines a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which includes the production of (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid. This method involves a stereocontrolled formation of a quaternary carbon with a cis-configuration.

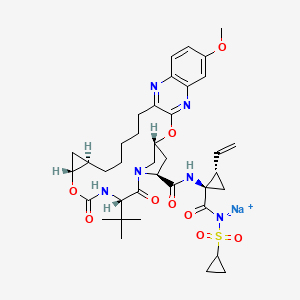

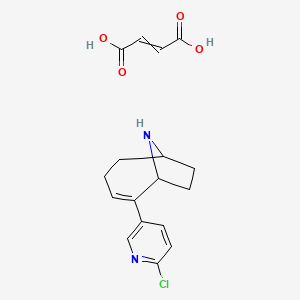

Intermediate in Cefcapene Synthesis

The synthesis of 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, an intermediate in the production of Cefcapene, is discussed by Fu-you (2011). The production process involves acidylation and combination with hydroxymethyl-7-amino-cephalosporanic acid.

Use in Multigram Asymmetric Synthesis

A process for multigram asymmetric synthesis of a related compound, 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, is detailed by Levy et al. (2009). This synthesis is relevant for the manufacture of a magnetic resonance imaging (MRI) candidate.

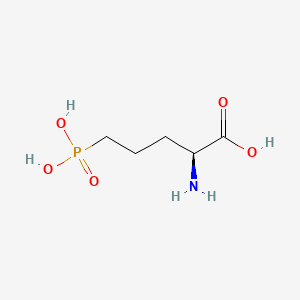

Epoxy Amino Acid Production

Krishnamurthy et al. (2014) present a method for producing epoxy amino acids from allylglycines, involving tert-butoxycarbonyl (Boc) protection (Krishnamurthy et al., 2014).

Synthesis of Analogous Compounds

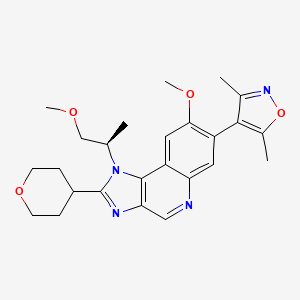

Synthesis of Isoxazole-Containing Analogues

Pajouhesh et al. (2000) describe the enantioselective synthesis of isoxazole amino acids, utilizing tert-butoxycarbonyl-protected intermediates (Pajouhesh et al., 2000).

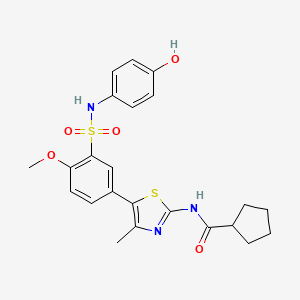

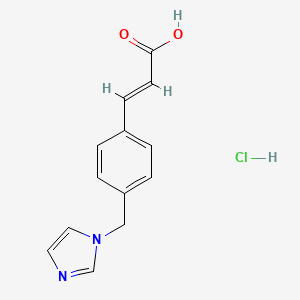

Synthesis of Novel Bioactive Compounds

Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, exploring their antibacterial activities (Song et al., 2009).

Other Applications

Use in Solar Cell Performance

Bagheri and Dehghani (2015) investigated the effect of Isonicotinate derivatives, including tert-butyl groups, on the photovoltaic performance of dye-sensitized solar cells (Bagheri & Dehghani, 2015).

Synthesis of Antioxidant Compounds

Shakir et al. (2014) synthesized and evaluated new 1,3,4-oxadiazole derivatives bearing tert-butylphenol moieties for their antioxidant activity (Shakir et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

特性

IUPAC Name |

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQWVNVDIQJFJQ-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13671430 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)